molecular formula C23H17BrClN3OS B12013020 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 618432-01-2

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12013020
CAS No.: 618432-01-2
M. Wt: 498.8 g/mol
InChI Key: VMKKPOVDCZBNCH-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4H-1,2,4-triazole-3-thiol derivatives, characterized by a central triazole ring substituted with aryl groups and a sulfanyl-ethanone moiety. Its molecular formula is C₂₄H₁₈BrClN₃OS, featuring a bromophenyl group at position 1 of the ethanone, a chlorophenyl group at position 5 of the triazole ring, and a methylphenyl group at position 4 of the triazole.

Properties

CAS No.

618432-01-2

Molecular Formula

C23H17BrClN3OS

Molecular Weight

498.8 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H17BrClN3OS/c1-15-2-12-20(13-3-15)28-22(17-6-10-19(25)11-7-17)26-27-23(28)30-14-21(29)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3

InChI Key

VMKKPOVDCZBNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and data sources.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with appropriate triazole derivatives. The reaction conditions typically include refluxing in solvents like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product. The synthesis has been optimized using techniques such as microwave-assisted synthesis and ultrasound-assisted methods to improve yields and reduce reaction times.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including those similar to 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these assays were reported to be in the low micromolar range, indicating potent anti-proliferative effects .
  • Mechanism of Action : The proposed mechanism includes apoptosis induction through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase. This suggests that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells.

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties. Studies suggest that compounds similar to 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone show:

  • Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit microbial growth at relatively low concentrations .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of triazole derivatives reveals that:

  • Substituent Effects : Electron-donating groups (like methyl) on the aromatic rings enhance biological activity, while electron-withdrawing groups (like bromo or chloro) may reduce efficacy .
  • Optimal Configuration : The spatial arrangement of substituents around the triazole ring significantly influences both anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives found that compounds with similar structural motifs to 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone demonstrated promising anticancer activity. Notably, one derivative showed an IC50 value as low as 10 µM against HepG2 cells after 48 hours of treatment .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of various triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values below 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the S-alkylation of a thiol derivative of a triazole in an alkaline medium, followed by further reactions to yield the desired ketone. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Studies have shown that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. The specific compound has been evaluated for its antibacterial and antifungal efficacy, demonstrating promising results in inhibiting the growth of pathogens .

Anticancer Potential

Research indicates that triazole derivatives can act as effective anticancer agents. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further exploration into its mechanism of action and potential as a therapeutic agent for cancer treatment .

Agricultural Applications

Due to its bioactive properties, this triazole derivative may also find applications in agriculture as a fungicide or pesticide. The effectiveness of triazoles in controlling plant pathogens makes them valuable in crop protection strategies .

Pharmacological Insights

The pharmacological profile of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone suggests potential use in treating infections caused by resistant strains of bacteria and fungi. Its unique structure allows it to interact with biological targets effectively, which could lead to the development of novel therapeutic agents .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various triazole derivatives, including the compound in focus. It was found to have a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics against certain bacterial strains, indicating its potential as an alternative treatment option .
  • Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that this compound induced apoptosis at specific concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents (Triazole Positions 4 & 5) Additional Modifications Molecular Formula Key References
Target Compound 4-(4-Methylphenyl), 5-(4-Chlorophenyl) 1-(4-Bromophenyl)ethanone C₂₄H₁₈BrClN₃OS
2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Chlorophenyl)Ethanone 4-Phenyl, 5-(4-Bromophenyl) 1-(4-Chlorophenyl)ethanone C₂₂H₁₅BrClN₃OS
2-{[4-(4-Bromophenyl)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Methylphenyl)Ethanone 4-(4-Bromophenyl), 5-(3-Pyridinyl) 1-(4-Methylphenyl)ethanone C₂₂H₁₇BrN₄OS
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Methylphenyl)Ethanone 4-(4-Methylphenyl), 5-(4-Chlorophenyl) 1-(4-Methylphenyl)ethanone C₂₄H₂₀ClN₃OS
2-{[5-(4-Bromophenyl)-4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(4-Ethoxyphenyl)Ethanone 4-(Benzodioxinyl), 5-(4-Bromophenyl) 1-(4-Ethoxyphenyl)ethanone C₂₅H₂₀BrN₃O₃S

Research Findings and Trends

Antimicrobial Activity: Halogenated triazole derivatives (e.g., target compound and ) demonstrate superior antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) compared to non-halogenated analogs (MIC: >32 µg/mL) . The chlorophenyl group enhances antifungal activity against Candida albicans by disrupting ergosterol biosynthesis .

Anti-Inflammatory Potential: Compounds with 4-methylphenyl or benzodioxinyl groups inhibit COX-2 with IC₅₀ values of 0.8–1.2 µM, comparable to celecoxib (IC₅₀: 0.5 µM) .

Thermal Stability :

  • Differential scanning calorimetry (DSC) reveals that brominated derivatives (e.g., target compound) have higher melting points (~220–240°C) than chlorinated analogs (~190–210°C), correlating with crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols:

  • Step 1 : Prepare the 1,2,4-triazole core by cyclizing thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl/ethanol) .
  • Step 2 : Introduce the sulfanyl ethanone moiety via nucleophilic substitution using 2-bromo-1-(4-bromophenyl)ethanone and the triazole-thiol intermediate. Optimize solvent (DMF or THF) and base (K₂CO₃) for regioselectivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
    • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via FT-IR and ¹H/¹³C NMR .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in triazole ring substitution patterns (e.g., 4-methylphenyl vs. 5-chlorophenyl orientation) by growing crystals in DMSO/water and analyzing bond lengths/angles .
  • Vibrational Spectroscopy : Compare experimental FT-IR/Raman spectra (e.g., C=S stretch at ~680 cm⁻¹) with DFT-calculated vibrational modes to validate the sulfanyl linkage .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, and how can substituents be modified to enhance target selectivity?

  • Methodological Answer :

  • Systematic SAR Studies : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents to assess impact on antimicrobial activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with bacterial enoyl-ACP reductase or fungal CYP51, correlating with experimental MIC values .
  • Data Interpretation : Use Hammett plots to quantify electronic effects of substituents on bioactivity .

Q. How can conflicting data on the compound’s antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria be resolved?

  • Methodological Answer :

  • Controlled Assays : Standardize MIC testing using CLSI guidelines across multiple strains (e.g., S. aureus ATCC 25923 vs. E. coli ATCC 25922) to isolate permeability effects .
  • Membrane Interaction Studies : Employ fluorescence assays with DiSC₃(5) dye to evaluate outer membrane disruption in Gram-negative bacteria .
  • Resistance Profiling : Perform genomic sequencing of resistant mutants to identify target mutations .

Q. What computational methods are suitable for predicting the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME or ADMETLab to predict CYP450 metabolism, highlighting risks of bromophenyl bioactivation to reactive intermediates .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with human serum albumin (HSA) to assess plasma protein binding and half-life .
  • Ecotoxicity Modeling : Apply ECOSAR to estimate LC₅₀ values for aquatic organisms, addressing environmental safety .

Experimental Design & Data Analysis

Q. How should crystallization conditions be optimized for SC-XRD analysis of this hydrophobic triazole derivative?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/methanol or chloroform/hexane) to improve crystal lattice packing .
  • Temperature Gradients : Use slow evaporation at 4°C to reduce crystal defects.
  • Validation : Ensure data-to-parameter ratio >15 and R factor <0.06 for high-resolution structures .

Q. What analytical techniques are most effective for quantifying trace impurities in bulk synthesized material?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column (ACN/water + 0.1% formic acid) to detect halogenated byproducts (e.g., dehalogenated derivatives) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted triazole) to confirm peak assignments .

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